ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a sophisticated synthetic organic compound characterized by its intricate molecular structure. This compound has piqued interest in various scientific domains due to its unique chemical and biological properties. It finds applications in fields ranging from medicinal chemistry to industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route might begin with the formation of the triazole core through azide-alkyne cycloaddition, followed by subsequent acylation and esterification steps.
Formation of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Reagents: : 2-chlorophenyl azide, methyl acetylene
Reaction Conditions: : Catalytic copper(I) presence, solvent like tetrahydrofuran, room temperature
Acylation of Triazole
Reagents: : 3-isocyanatobenzoic acid
Reaction Conditions: : Solvent like dimethylformamide, mild heating
Esterification
Reagents: : Ethanol, acid catalyst
Reaction Conditions: : Refluxing conditions
Industrial Production Methods
Industrial production of this compound necessitates optimized reaction conditions to ensure high yield and purity. This includes controlled temperature settings, catalysis optimization, and purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Employing reducing agents such as lithium aluminium hydride, reducing carbonyl functionalities to alcohols.
Substitution: : Nucleophilic aromatic substitution, especially on the chlorophenyl group, leading to diverse substitution derivatives.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Varied halogenated derivatives
Scientific Research Applications
Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a versatile compound with numerous applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its antibacterial and antifungal properties.
Industry: : Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, primarily through inhibition of certain enzymes. The triazole ring and ester functionalities play crucial roles in binding to active sites, disrupting normal biological functions.
Comparison with Similar Compounds
When comparing ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate to similar compounds, its unique triazole-based structure sets it apart, providing distinctive properties.
Similar Compounds
Ethyl 4-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
3-{[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonylamino}benzoic acid
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole derivatives
These comparisons emphasize the unique characteristics and applications of this compound
Properties
IUPAC Name |
ethyl 3-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-7-6-8-14(11-13)21-18(25)17-12(2)24(23-22-17)16-10-5-4-9-15(16)20/h4-11H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJBNJPXJIOYAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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